N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl)
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Overview
Description
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is a specialized organic compound used primarily in the synthesis of oligonucleotides. This compound is a phosphoramidite monomer, which plays a crucial role in the field of DNA/RNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite involves multiple steps. The starting material, cytidine, undergoes protection and functionalization to introduce the benzoyl, dimethoxytrityl (DMTr), and trifluoroacetyl groups. The reaction conditions typically involve the use of organic solvents and reagents such as dichloromethane, pyridine, and trifluoroacetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in oligonucleotide synthesis where the phosphoramidite group reacts with a hydroxyl group to form a phosphite triester.
Deprotection Reactions: Removal of protecting groups such as DMTr and trifluoroacetyl under acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like tetrazole or other activators in anhydrous conditions.
Deprotection Reactions: Use of acidic reagents such as dichloroacetic acid or trifluoroacetic acid.
Major Products
The major products formed from these reactions are oligonucleotides with specific sequences, which are essential for various applications in molecular biology and genetic research .
Scientific Research Applications
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is widely used in scientific research, including:
Chemistry: Synthesis of custom oligonucleotides for research and diagnostic purposes.
Biology: Study of gene expression, regulation, and genetic mutations.
Medicine: Development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic applications.
Industry: Production of synthetic DNA/RNA for biotechnology and pharmaceutical industries.
Mechanism of Action
The compound exerts its effects by participating in the synthesis of oligonucleotides. The phosphoramidite group reacts with the hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage, extending the oligonucleotide chain . The protecting groups (DMTr and trifluoroacetyl) ensure selective reactions and prevent unwanted side reactions during the synthesis process .
Comparison with Similar Compounds
Similar Compounds
- N4-Benzoyl-5’-O-DMTr-2’-deoxycytidine
- N4-Benzoyl-5’-O-DMTr-2’-O-(N3-acetyl) aminopropyl cytidine
- N4-Benzoyl-5’-O-DMTr-2’-O-(N3-butyryl) aminopropyl cytidine
Uniqueness
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is unique due to its trifluoroacetyl group, which provides enhanced stability and selectivity during oligonucleotide synthesis. This makes it particularly valuable for applications requiring high precision and efficiency .
Properties
Molecular Formula |
C51H58F3N6O10P |
---|---|
Molecular Weight |
1003.0 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C51H58F3N6O10P/c1-34(2)60(35(3)4)71(68-32-13-28-55)70-44-42(33-67-50(37-17-11-8-12-18-37,38-19-23-40(64-5)24-20-38)39-21-25-41(65-6)26-22-39)69-47(45(44)66-31-14-29-56-48(62)51(52,53)54)59-30-27-43(58-49(59)63)57-46(61)36-15-9-7-10-16-36/h7-12,15-27,30,34-35,42,44-45,47H,13-14,29,31-33H2,1-6H3,(H,56,62)(H,57,58,61,63)/t42-,44-,45-,47-,71?/m1/s1 |
InChI Key |
PLGRAOCWBZAGHT-YJGWTFTBSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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